molecular formula C20H13FN2O2S B14154434 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 94655-71-7

3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B14154434
CAS No.: 94655-71-7
M. Wt: 364.4 g/mol
InChI Key: YPUZBSVKNQYCAP-UHFFFAOYSA-N
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Description

3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, fluorophenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-amino-3-fluorophenol with 4-chloro-2-pyridinecarboxamide in the presence of potassium tert-butoxide and dimethyl sulfoxide can yield the desired product . The reaction conditions often include specific temperature controls and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted thienopyridines. These products can further undergo additional transformations to yield a wide range of compounds with diverse properties.

Scientific Research Applications

3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-fluorophenoxy)-pyridine-2-carboxylic acid
  • 8-(4-Bromophenyl)-6-(4-fluorophenyl)-3-phenyl-pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one

Uniqueness

3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and biological contexts .

Properties

CAS No.

94655-71-7

Molecular Formula

C20H13FN2O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H13FN2O2S/c21-13-8-6-11(7-9-13)14-10-15(12-4-2-1-3-5-12)23-19-16(14)17(22)18(26-19)20(24)25/h1-10H,22H2,(H,24,25)

InChI Key

YPUZBSVKNQYCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)F)C(=C(S3)C(=O)O)N

solubility

51.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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